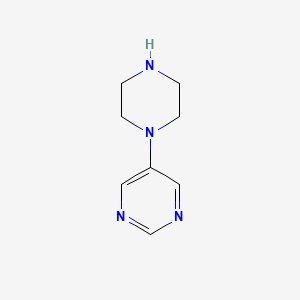

5-(Piperazin-1-yl)pyrimidine

Description

BenchChem offers high-quality 5-(Piperazin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Piperazin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-piperazin-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-3-12(4-2-9-1)8-5-10-7-11-6-8/h5-7,9H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECWNGIPDUINQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452929 |

Source

|

| Record name | 5-(Piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202135-70-4 |

Source

|

| Record name | 5-(Piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Piperazin-1-yl)pyrimidine

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Piperazin-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The document details a robust synthetic protocol via nucleophilic aromatic substitution, outlines a complete analytical workflow for structural confirmation and purity assessment, and discusses the compound's relevance as a scaffold in drug discovery. The methodologies are presented with a focus on the underlying chemical principles and practical considerations to ensure reproducibility and high-quality outcomes. This guide is intended to be a valuable resource for researchers engaged in the synthesis of novel bioactive molecules.

Introduction: The Significance of the Piperazinyl-pyrimidine Scaffold

The fusion of a pyrimidine ring with a piperazine moiety creates a privileged scaffold in modern drug discovery. Pyrimidine, a fundamental component of nucleobases, offers a rich electronic landscape and multiple points for hydrogen bonding, making it a frequent constituent in molecules designed to interact with biological targets.[1] The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is often incorporated into drug candidates to enhance aqueous solubility, modulate pharmacokinetic properties, and serve as a versatile linker to other pharmacophoric groups.[2][3][4]

The specific isomer, 5-(Piperazin-1-yl)pyrimidine, places the basic piperazine nitrogen in a unique chemical environment, influencing its reactivity and potential biological activity. Derivatives of piperazinyl-pyrimidine have been explored for a wide array of therapeutic applications, including but not limited to oncology, metabolic disorders, and central nervous system agents.[5][6] A thorough understanding of its synthesis and a robust characterization are therefore paramount for any research program leveraging this valuable chemical entity.

Synthesis of 5-(Piperazin-1-yl)pyrimidine

The most direct and widely employed method for the synthesis of 5-(Piperazin-1-yl)pyrimidine is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyrimidine ring, which is susceptible to attack by nucleophiles.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule reveals a clear disconnection at the C-N bond between the pyrimidine ring and the piperazine nitrogen. This points to 5-halopyrimidine and piperazine as the logical starting materials. 5-Bromopyrimidine is a common and commercially available precursor for this purpose.[7]

Reaction Mechanism and Rationale

The SNAr mechanism proceeds via an initial nucleophilic attack of the piperazine nitrogen onto the electron-deficient C5 position of the 5-bromopyrimidine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the bromide leaving group restores the aromaticity of the pyrimidine ring, yielding the desired product. The reaction is typically facilitated by a base to deprotonate the piperazine and enhance its nucleophilicity, and heat is often applied to overcome the activation energy of the reaction.

Caption: Generalized workflow for the SNAr synthesis of 5-(Piperazin-1-yl)pyrimidine.

Detailed Experimental Protocol

Materials:

-

5-Bromopyrimidine (1.0 eq)

-

Piperazine (2.0 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidine (1.0 eq), piperazine (2.0 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 5-bromopyrimidine.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with brine to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of dichloromethane (DCM) and methanol (MeOH) (e.g., 100:0 to 95:5 DCM:MeOH) to elute the product.

Rationale for Choices:

-

Excess Piperazine: Using an excess of piperazine helps to drive the reaction to completion and can also act as a base.

-

Potassium Carbonate: A mild inorganic base is used to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.

-

DMF as Solvent: A high-boiling polar aprotic solvent like DMF is ideal for this reaction as it can dissolve the reactants and facilitate the SNAr mechanism at elevated temperatures.

-

Aqueous Work-up and Brine Wash: This is crucial for removing the high-boiling DMF solvent and other water-soluble impurities.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 5-(Piperazin-1-yl)pyrimidine. A combination of spectroscopic and analytical techniques should be employed.

Caption: A logical workflow for the characterization of 5-(Piperazin-1-yl)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

Pyrimidine Protons: Expect three distinct signals in the aromatic region. The proton at C2 will likely be the most downfield, followed by the proton at C4/C6.

-

Piperazine Protons: Two sets of signals are expected for the piperazine protons, each integrating to 4 protons. The protons adjacent to the pyrimidine ring will be deshielded and appear more downfield compared to the protons adjacent to the secondary amine.

-

NH Proton: A broad singlet corresponding to the N-H proton of the piperazine ring will also be present, and its chemical shift can be variable.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

-

Pyrimidine Carbons: Expect three signals for the pyrimidine carbons, with the C5 attached to the piperazine being the most upfield of the pyrimidine carbons.

-

Piperazine Carbons: Two distinct signals are expected for the piperazine carbons.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

-

Expected Molecular Ion: For C₈H₁₂N₄, the expected monoisotopic mass is approximately 164.11 g/mol . A high-resolution mass spectrum (HRMS) should be obtained to confirm the elemental composition.

-

Fragmentation: Common fragmentation patterns may involve the loss of parts of the piperazine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

-

N-H Stretch: A characteristic peak for the N-H stretch of the secondary amine in the piperazine ring is expected in the region of 3200-3500 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=N and C=C Stretches: Aromatic ring stretches will be observed in the 1400-1600 cm⁻¹ region.

Purity Assessment

-

Melting Point: A sharp melting point range is indicative of a pure compound.

-

Elemental Analysis: The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values for the molecular formula C₈H₁₂N₄.

Summary of Expected Characterization Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (~8.0-9.0 ppm), Piperazine protons (~3.0-4.0 ppm), NH proton (broad, variable) |

| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons (~140-160 ppm), Aliphatic carbons (~40-50 ppm) |

| HRMS (ESI+) | [M+H]⁺ | Calculated for C₈H₁₃N₄⁺: 165.1138; Found: within 5 ppm |

| IR | Key Stretches (cm⁻¹) | ~3300 (N-H), ~3050 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1580 (C=N, C=C) |

| Melting Point | Range | Sharp and defined for a pure solid |

| Elemental Analysis | % Composition | C: 58.51, H: 7.37, N: 34.12 |

Applications in Drug Discovery and Development

The 5-(Piperazin-1-yl)pyrimidine core is a valuable starting point for the synthesis of compound libraries for high-throughput screening. The secondary amine of the piperazine ring provides a convenient handle for further functionalization, allowing for the exploration of a wide chemical space. This can be achieved through reactions such as:

-

Alkylation

-

Acylation

-

Reductive amination

-

Sulfonylation

These modifications can be used to modulate the compound's physicochemical properties and to introduce new pharmacophoric elements to enhance biological activity and selectivity.[2] The versatility of this scaffold makes it a cornerstone for the development of novel therapeutics targeting a range of diseases.[1][5][6]

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of 5-(Piperazin-1-yl)pyrimidine. The described SNAr protocol is reliable and scalable, and the comprehensive characterization workflow ensures the generation of high-quality, well-characterized material. The insights into the rationale behind the experimental choices and the potential applications in drug discovery are intended to empower researchers to effectively utilize this important chemical scaffold in their scientific endeavors.

References

-

Bencze, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1084. [Link]

-

Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Molecular Diversity, 21(3), 637-654. [Link]

-

Fedorova, O. V., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411. [Link]

-

Yilmaz, F., & Parlak, A. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 1055-1064. [Link]

-

Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry & Biodiversity, e202400336. [Link]

-

Patel, A. D., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 5(9), 3786-3792. [Link]

-

PubChem. (n.d.). 1-(2-Pyrimidinyl)piperazine. Retrieved from [Link]

-

Singh, P., et al. (2024). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

-

PubChem. (n.d.). 5-Bromopyrimidine. Retrieved from [Link]

-

Drelich, A., et al. (2024). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 25(7), 3968. [Link]

-

Al-Ostoot, F. H., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4933. [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

5-(Piperazin-1-yl)pyrimidine scaffold in medicinal chemistry

An In-Depth Technical Guide to the 5-(Piperazin-1-yl)pyrimidine Scaffold in Medicinal Chemistry

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic targets. These are termed "privileged scaffolds" for their proven ability to serve as versatile templates for drug discovery. The 5-(piperazin-1-yl)pyrimidine core is a quintessential example of such a scaffold. This structure marries the pyrimidine ring, a key component of nucleobases and a formidable hydrogen-bonding unit, with the piperazine ring, a conformationally flexible and highly versatile linker that can be readily functionalized.[1][2][3]

The pyrimidine moiety, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, frequently anchoring ligands into the active sites of biological targets like protein kinases.[1] The piperazine ring provides a robust synthetic handle, allowing chemists to systematically modulate a compound's physicochemical properties—such as solubility, lipophilicity, and basicity (pKa)—which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[4] This combination of a potent binding element with a tunable pharmacokinetic modulator makes the 5-(piperazin-1-yl)pyrimidine scaffold a powerful tool in the design of novel therapeutics, particularly in oncology, central nervous system (CNS) disorders, and infectious diseases.[3][5]

Section 1: Synthetic Strategies

The construction of the 5-(piperazin-1-yl)pyrimidine scaffold is typically achieved through nucleophilic aromatic substitution (SNAr). This reaction is highly efficient due to the electron-deficient nature of the pyrimidine ring, which is readily attacked by the nucleophilic secondary amine of the piperazine moiety. The most common approach involves the coupling of a 5-halopyrimidine (bromo- or chloro-) with a suitably substituted piperazine.

The choice of catalyst, base, and solvent is critical for achieving high yields and purity. While the reaction can sometimes proceed thermally, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer broader substrate scope and milder reaction conditions, which is particularly important when dealing with complex or sensitive functional groups on the piperazine substituent.

Exemplary Protocol: Synthesis of a 4-substituted-2-(4-phenylpiperazin-1-yl)-pyrimidine

This protocol is adapted from methodologies described for the synthesis of related pyrimidine-piperazine derivatives.[6] It illustrates the direct SNAr approach to constructing the core scaffold.

-

Materials & Reagents:

-

4-substituted-2-(methylsulfanyl)pyrimidine (1.0 eq)

-

N-phenylpiperazine (1.0 eq)

-

Potassium hydroxide (catalytic amount)

-

Dry Ethanol (solvent)

-

Round-bottomed flask, reflux condenser, magnetic stirrer

-

-

Procedure:

-

Step 1: Reaction Setup. To a solution of 4-substituted-2-(methylsulfanyl)pyrimidine in dry ethanol, add N-phenylpiperazine. The use of a methylsulfanyl group at the 2-position makes it a good leaving group for nucleophilic substitution.

-

Step 2: Catalysis. Add a catalytic amount of potassium hydroxide. The base facilitates the reaction, although its precise role can vary depending on the substrates.

-

Step 3: Reflux. Heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for refluxing is to provide sufficient thermal energy to overcome the activation barrier of the substitution reaction.

-

Step 4: Workup. After completion, cool the reaction mixture to room temperature and pour it into crushed ice. This precipitates the solid product.

-

Step 5: Isolation & Purification. Filter the separated solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure crystalline product.[6]

-

-

Characterization:

-

The structure of the final compound should be confirmed using standard analytical techniques, including 1H NMR, 13C NMR, and Mass Spectrometry, to ensure the correct product has been formed and is of high purity.

-

Section 2: Therapeutic Applications & Structure-Activity Relationships (SAR)

The 5-(piperazin-1-yl)pyrimidine scaffold is a cornerstone in the development of drugs for a multitude of diseases, primarily due to its favorable interactions with kinases and G-protein coupled receptors (GPCRs).

Kinase Inhibition in Oncology

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrimidine core of the scaffold is an excellent "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region. The piperazine ring extends towards the solvent-exposed region of the ATP-binding pocket, providing a vector for introducing substituents that can enhance potency, improve selectivity, and fine-tune pharmacokinetic properties.[7][8]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Derivatives of this scaffold have shown potent inhibitory activity against kinases like CDK4.[8] In these compounds, the pyrimidine core occupies the adenine region of the ATP pocket, while large substituents on the distal nitrogen of the piperazine can interact with surface residues, thereby increasing affinity and selectivity.

-

Aurora Kinase Inhibitors: This scaffold is also integral to the design of Aurora A kinase inhibitors for treating MYC-amplified cancers.[7] Structure-based design has shown that the piperazine moiety can be modified to induce a specific "DFG-out" conformation of the kinase, leading to potent and selective inhibition.

-

FLT3 Inhibitors: In hematological malignancies, FMS-like tyrosine kinase 3 (FLT3) is a common target. Related pyrimidine-piperazine structures have been developed as potent FLT3 inhibitors, demonstrating significant antiproliferative activity in leukemic cell lines.[9]

| Compound Class | Target Kinase | Therapeutic Area | Reported Potency (Example) | Reference |

| Pyridopyrimidines | CDK4/CYCLIN D1 | Oncology | Induces apoptosis at 30-100 nM | [8] |

| Pyrimidine Derivatives | Aurora A | Oncology (SCLC) | IC50 < 200 nM in cell lines | [7] |

| Pyrimidine Oximes | FLT3 | Leukemia | Potent antiproliferative activity | [9] |

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of membrane receptors and are targets for a significant portion of modern drugs. The 5-(piperazin-1-yl)pyrimidine scaffold provides a rigid core with functional groups that can engage in specific interactions with the transmembrane helices of these receptors.

-

GPR119 Agonists: A series of 5-methyl-4-(piperazin-1-yl)pyrimidine derivatives were developed as potent agonists for GPR119, a receptor involved in glucose homeostasis.[10] These compounds were shown to improve glucose tolerance and promote insulin secretion, making them promising candidates for the treatment of type 2 diabetes and obesity.[10] The SAR studies revealed that modifications on the piperazine ring were crucial for achieving high agonistic activity.

-

Adenosine A2A Receptor Inverse Agonists: While based on a fused thiazolo[5,4-d]pyrimidine core, the piperazine moiety was found to be critical for high binding affinity (Ki = 8.62 nM) and inverse agonist potency at the human A2A adenosine receptor.[11] This target is of high interest for treating neurodegenerative disorders like Parkinson's disease.[11]

-

CCR5 Antagonists: In the field of anti-infectives, a derivative featuring a (dimethyl-pyrimidinyl)carbonyl attached to a piperazine was discovered as a potent, orally bioavailable antagonist of the CCR5 receptor, which is a critical co-receptor for HIV-1 entry into host cells.[12]

Anti-Infective Agents

Beyond targeting host receptors for viral entry, the scaffold has shown direct antimicrobial activity. Various pyrimidine-piperazine derivatives have been synthesized and screened for antibacterial and antifungal properties.[6][13] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The presence of electronegative atoms (N, S, O) and the overall lipophilicity of the molecule, which can be tuned via the piperazine substituent, are key determinants of antimicrobial efficacy.[6]

Section 3: Detailed Experimental Workflow (Case Study)

This section outlines a representative workflow for the discovery and evaluation of a novel 5-(piperazin-1-yl)pyrimidine-based kinase inhibitor.

Protocol 1: Synthesis of a Representative Inhibitor

This protocol describes the synthesis of a generic hinge-binding kinase inhibitor based on the scaffold.

-

Objective: To synthesize 5-(4-benzoylpiperazin-1-yl)-2,4-dichloropyrimidine.

-

Reagents: 2,4,5-trichloropyrimidine (1.0 eq), 1-(benzoyl)piperazine (1.05 eq), Diisopropylethylamine (DIPEA, 2.5 eq), N,N-Dimethylformamide (DMF).

-

Procedure:

-

Under an inert nitrogen atmosphere, dissolve 2,4,5-trichloropyrimidine in anhydrous DMF. The inert atmosphere is crucial to prevent side reactions involving atmospheric moisture and oxygen.

-

Add DIPEA, a non-nucleophilic organic base, to the solution to act as a proton scavenger.

-

Add 1-(benzoyl)piperazine to the mixture. The reaction is regioselective for the 5-position due to its higher susceptibility to nucleophilic attack compared to the 2- and 4-positions under these conditions.

-

Stir the reaction mixture at 80 °C for 16 hours.

-

After cooling, dilute the reaction with ethyl acetate and wash sequentially with water and brine to remove DMF and excess base.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to obtain the final product.

-

Protocol 2: In Vitro Kinase Assay (Luminescence-Based)

-

Objective: To determine the IC50 value of the synthesized compound against a target kinase (e.g., CDK4).

-

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity. Potent inhibitors will result in less ATP consumption, leading to a strong luminescent signal.

-

Procedure:

-

Step 1: Compound Dilution. Prepare a serial dilution of the synthesized inhibitor in DMSO, typically starting from 10 mM.

-

Step 2: Kinase Reaction. In a 384-well plate, add the kinase buffer, the target kinase enzyme, and its specific substrate peptide.

-

Step 3: Inhibition. Add the diluted compound to the wells and incubate for a short period (e.g., 15 minutes) to allow for binding to the kinase.

-

Step 4: Reaction Initiation. Initiate the kinase reaction by adding an ATP solution. Incubate at room temperature for 1 hour.

-

Step 5: Detection. Add a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which produce light in the presence of ATP.

-

Step 6: Data Acquisition. Measure the luminescence signal using a plate reader.

-

Step 7: Analysis. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

Section 4: Future Perspectives and Conclusion

The 5-(piperazin-1-yl)pyrimidine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to form high-affinity interactions with diverse biological targets, ensures its continued relevance.

However, challenges remain. A key issue with many kinase inhibitors based on this scaffold is achieving selectivity across the human kinome, as the ATP-binding site is highly conserved. The dual-nitrogen core of the piperazine can also lead to polypharmacology, which can be either beneficial or detrimental.[2] Future efforts will likely focus on:

-

Computational Chemistry: Employing advanced techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling to rationally design derivatives with improved selectivity and ADME profiles.[14]

-

Novel Modalities: Exploring the scaffold as a platform for developing covalent inhibitors or allosteric modulators, which can offer higher selectivity and overcome resistance mechanisms.[15]

-

New Target Classes: Expanding the application of the scaffold beyond kinases and GPCRs to other emerging drug targets.

References

-

Barreca, M. L., et al. (2021). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. PubMed Central. Available at: [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]

-

Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. PubMed. Available at: [Link]

-

Ekkati, A. R., et al. (2018). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PubMed Central. Available at: [Link]

-

Siddesh, M. B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. Available at: [Link]

-

ChemistryOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

-

Kciuk, M., et al. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed Central. Available at: [Link]

-

ResearchGate. (2018). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. Available at: [Link]

-

Hsieh, C. M., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available at: [Link]

-

Li, J., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. Available at: [Link]

-

El-Mekkawy, A. M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Available at: [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. Available at: [Link]

-

Gkantzou, E., et al. (2023). Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43. MDPI. Available at: [Link]

-

Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ScienceDirect. Available at: [Link]

-

Kelly, L. M., et al. (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. ScienceDirect. Available at: [Link]

-

Akande, A. A., et al. (2023). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. Available at: [Link]

-

Navarro, G., et al. (2021). Pharmacological targeting of G protein-coupled receptor heteromers. PubMed Central. Available at: [Link]

-

ResearchGate. (2024). The medicinal chemistry of piperazines: A review. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Structure activity relationship. ResearchGate. Available at: [Link]

-

Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. PubMed. Available at: [Link]

-

Soni, R., et al. (2011). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. ACS Publications. Available at: [Link]

-

Wang, Y., et al. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. PubMed Central. Available at: [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]

- 4. researchgate.net [researchgate.net]

- 5. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Pharmacological Profiling of 5-(Piperazin-1-yl)pyrimidine Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The 5-(piperazin-1-yl)pyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs, particularly in oncology. Its versatility allows for fine-tuning of physicochemical properties and target engagement, leading to potent and selective inhibitors of various protein kinases and other key biological targets. This in-depth technical guide provides a comprehensive framework for the pharmacological profiling of novel 5-(piperazin-1-yl)pyrimidine derivatives. We will delve into the critical aspects of target identification and validation, cellular and in vivo pharmacology, and absorption, distribution, metabolism, and excretion (ADME) profiling. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind experimental choices to empower the design and execution of robust preclinical studies.

Introduction: The Significance of the 5-(Piperazin-1-yl)pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, making it an attractive starting point for the design of molecules that can interact with biological systems.[1] The addition of a piperazine moiety at the 5-position introduces a versatile functional group that can be readily modified to modulate solubility, cell permeability, and target binding.[2] This combination has proven to be particularly effective in the development of kinase inhibitors, where the pyrimidine core often acts as a hinge-binder in the ATP-binding pocket of kinases, while the piperazine substituent can be tailored to achieve selectivity and potency.[3][4]

Numerous successful drugs and clinical candidates have been developed based on pyrimidine scaffolds, targeting a wide range of protein kinases involved in cancer cell proliferation and survival, such as Aurora kinases, polo-like kinases (PLKs), and Fms-like tyrosine kinase 3 (FLT3).[4][5][6] The piperazine-pyrimidine core is also found in inhibitors of other important cancer targets like the p65 subunit of NF-κB and phosphoinositide 3-kinase (PI3K).[7][8]

This guide will provide a systematic approach to characterizing the pharmacological properties of novel 5-(piperazin-1-yl)pyrimidine compounds, from initial hit identification to preclinical candidate selection.

Target Identification and Validation: Unraveling the Mechanism of Action

A crucial first step in the pharmacological profiling of a new compound series is to identify and validate its biological target(s). For 5-(piperazin-1-yl)pyrimidine derivatives, this often involves screening against a panel of protein kinases, given the prevalence of this scaffold in kinase inhibitor design.

Primary Screening: Kinase Inhibition Assays

The initial assessment of a compound's activity is typically performed through in vitro kinase inhibition assays. These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Rationale for Experimental Choice: A variety of assay formats are available, each with its own advantages and disadvantages.[9] For high-throughput screening (HTS) of large compound libraries, luminescence-based assays such as ADP-Glo™ are often preferred due to their sensitivity and scalability.[1] These assays indirectly measure kinase activity by quantifying the amount of ATP consumed or ADP produced during the phosphorylation reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol provides a general framework for assessing kinase inhibition. Specific concentrations of enzyme, substrate, and ATP should be optimized for each kinase target.

-

Compound Plating: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and dispense into a 384-well assay plate.

-

Kinase Reaction:

-

Add the kinase enzyme and substrate to the assay plate containing the test compounds.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

ADP-Glo™ Reagent Addition:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

Kinase Detection Reagent Addition:

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the activity of the kinase.

Data Analysis: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of the kinase activity, is determined by fitting the dose-response data to a sigmoidal curve.

Selectivity Profiling

Once a compound has demonstrated activity against a primary target, it is essential to assess its selectivity by screening it against a broad panel of kinases. This is crucial for identifying potential off-target effects that could lead to toxicity.

Rationale for Experimental Choice: Large-scale kinase profiling services offer an efficient way to assess the selectivity of a compound against hundreds of different kinases. This provides a comprehensive overview of the compound's interaction with the human kinome and helps to identify potential liabilities early in the drug discovery process.

Data Presentation: Kinase Selectivity Profile

The results of a kinase selectivity screen are typically presented as a percentage of inhibition at a fixed compound concentration (e.g., 1 µM).

| Kinase Target | % Inhibition at 1 µM |

| Primary Target (e.g., Aurora A) | 95% |

| Kinase 2 | 80% |

| Kinase 3 | 45% |

| ... | ... |

| Kinase N | <10% |

A highly selective compound will show potent inhibition of the primary target with minimal activity against other kinases.

Cellular Pharmacology: Assessing Compound Efficacy in a Biological Context

While in vitro biochemical assays are essential for determining a compound's direct interaction with its target, it is crucial to evaluate its activity in a cellular context. Cellular assays provide insights into a compound's ability to penetrate cell membranes, engage its target within the cell, and elicit a biological response.

Cell Viability and Cytotoxicity Assays

The most fundamental cellular assay is the assessment of a compound's effect on cell viability and proliferation.

Rationale for Experimental Choice: Tetrazolium-based assays, such as the MTT and MTS assays, are widely used for this purpose.[10][11] These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[12] The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells.[11]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Target Engagement and Downstream Signaling

To confirm that the observed cellular effects are due to the inhibition of the intended target, it is important to assess target engagement and the modulation of downstream signaling pathways.

Rationale for Experimental Choice: Western blotting is a powerful technique for detecting changes in protein expression and phosphorylation status. By examining the phosphorylation of downstream substrates of the target kinase, it is possible to confirm that the compound is engaging its target and inhibiting its activity within the cell.

Workflow: Target Engagement and Pathway Analysis

Caption: Western blot workflow for assessing target engagement.

Signaling Pathway Visualization: Kinase Cascade Inhibition

Caption: Inhibition of a kinase signaling pathway.

In Vivo Pharmacology: Evaluating Efficacy and Safety in Animal Models

Promising compounds that demonstrate potent and selective activity in cellular assays must be evaluated in animal models to assess their in vivo efficacy and safety.

Rationale for Experimental Choice: Xenograft models, in which human tumor cells are implanted into immunocompromised mice, are the most common preclinical models for evaluating the anti-cancer activity of new drugs.[13][14] These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

-

Tumor Implantation: Implant human cancer cells subcutaneously into the flank of immunocompromised mice.

-

Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Tumor Volume and Body Weight Measurement: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

Data Presentation: In Vivo Efficacy

| Treatment Group | Mean Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition |

| Vehicle Control | 1500 ± 150 | - |

| Compound A (10 mg/kg) | 750 ± 80 | 50% |

| Compound A (30 mg/kg) | 300 ± 50 | 80% |

ADME-Tox Profiling: Assessing Drug-like Properties

In addition to efficacy, a successful drug candidate must possess favorable pharmacokinetic and safety profiles.[15] ADME-Tox studies are conducted to evaluate a compound's absorption, distribution, metabolism, excretion, and potential toxicity.[16]

In Vitro ADME Assays

A panel of in vitro assays is used to predict a compound's ADME properties.[17][18]

-

Solubility: Determines the maximum concentration of a compound that can be dissolved in an aqueous solution.

-

Permeability: Assesses a compound's ability to cross biological membranes, often using Caco-2 cell monolayers as a model of the intestinal epithelium.

-

Metabolic Stability: Measures the rate at which a compound is metabolized by liver enzymes (e.g., in liver microsomes or hepatocytes).

-

Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to its target.

-

CYP450 Inhibition: Evaluates a compound's potential to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.

-

hERG Inhibition: Assesses a compound's potential to block the hERG potassium channel, which can cause cardiac arrhythmias.

Workflow: Early ADME-Tox Profiling

Caption: Key in vitro ADME-Tox assays.

In Vivo Pharmacokinetic Studies

In vivo pharmacokinetic (PK) studies are conducted in animals (e.g., mice or rats) to determine how a compound is absorbed, distributed, metabolized, and eliminated in a whole organism. These studies provide crucial information for selecting an appropriate dose and schedule for efficacy studies.

Key PK Parameters:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve, a measure of total drug exposure.

-

t1/2: Half-life, the time it takes for the plasma concentration to decrease by half.

-

Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.

Conclusion: A Roadmap to Preclinical Success

The pharmacological profiling of 5-(piperazin-1-yl)pyrimidine compounds requires a multi-faceted and integrated approach. By systematically evaluating a compound's target engagement, cellular activity, in vivo efficacy, and ADME-Tox properties, researchers can make informed decisions and select promising candidates for further development. The experimental strategies and protocols outlined in this guide provide a robust framework for navigating the complexities of preclinical drug discovery and increasing the probability of success in bringing novel therapies to the clinic.

References

-

Abdel-Aziz, A. A. M., et al. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Molecules, 26(23), 7217. [Link]

-

Al-Otaibi, F., et al. (2022). Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF-κB in Human Breast Cancer Cells. Pharmaceuticals, 15(5), 589. [Link]

-

BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

-

Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

-

Cui, J., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Day, C. P., et al. (2015). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Journal of Medicinal Chemistry, 58(1), 222-240. [Link]

-

El-Gamal, M. I., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 996-1015. [Link]

-

Glickman, J. F., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Gu, Y., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583. [Link]

-

Hyman, D. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11847-11863. [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

-

Patel, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. [Link]

-

Pham, T. N., et al. (2022). mTORC1 regulates the pyrimidine salvage pathway by controlling UCK2 turnover via the CTLH-WDR26 E3 ligase. Cell Reports, 39(12), 110978. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]

-

Zhang, Y., et al. (2022). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Molecules, 27(11), 3591. [Link]

-

Zloh, M., & Kirton, S. B. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Future Medicinal Chemistry, 11(6), 527-530. [Link]

-

Sim, T., et al. (2007). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4755-4759. [Link]

-

Everse, J. A. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video [Video]. YouTube. [Link]

-

Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

-

El-Damasy, D. A., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6619. [Link]

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. atcc.org [atcc.org]

- 13. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. startresearch.com [startresearch.com]

- 15. Drug Discovery: ADME/Toxicity [promega.jp]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. vectorb2b.com [vectorb2b.com]

- 18. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

The Versatile Scaffold: A Deep Dive into the Structure-Activity Relationship of 5-(Piperazin-1-yl)pyrimidine Derivatives

Abstract

The confluence of the pyrimidine and piperazine moieties has given rise to a privileged scaffold in modern medicinal chemistry: the 5-(piperazin-1-yl)pyrimidine core. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of this versatile scaffold, offering field-proven insights for researchers, scientists, and drug development professionals. By dissecting the intricate interplay of structural modifications and their impact on biological activity against a range of therapeutic targets, this document aims to empower the rational design of next-generation therapeutics. We will delve into the synthetic strategies, key binding interactions, and the causal relationships that govern the potency and selectivity of these compounds, supported by quantitative data, detailed experimental protocols, and structural insights.

Introduction: The Power of Two Privileged Heterocycles

In the landscape of drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. Both pyrimidine and piperazine rings are independently recognized as "privileged scaffolds" due to their ability to interact with a wide array of biological targets.[1] The pyrimidine ring, a fundamental component of nucleobases, offers a rich electronic profile and multiple points for hydrogen bonding, making it an excellent mimic for endogenous ligands.[2] Its presence in numerous approved drugs, from antivirals to anticancer agents, is a testament to its therapeutic value.[2]

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, provides a unique combination of structural rigidity and conformational flexibility.[3] This allows it to act as a versatile linker, orienting functional groups in three-dimensional space to optimize interactions with target proteins. Furthermore, the basic nitrogen atoms of the piperazine moiety can be crucial for salt formation, improving solubility and pharmacokinetic properties.[3]

The fusion of these two powerful pharmacophores into the 5-(piperazin-1-yl)pyrimidine core creates a molecular entity with immense potential for therapeutic intervention. This guide will systematically explore the SAR of this scaffold, providing a comprehensive understanding of how to modulate its properties to achieve desired biological outcomes.

Synthetic Strategies: Building the 5-(Piperazin-1-yl)pyrimidine Core

The efficient synthesis of 5-(piperazin-1-yl)pyrimidine derivatives is a critical first step in exploring their therapeutic potential. A common and versatile approach involves the nucleophilic aromatic substitution (SNAr) reaction between a halogenated pyrimidine and a piperazine derivative.

Experimental Protocol: General Synthesis of 5-(Piperazin-1-yl)pyrimidine Derivatives

This protocol outlines a general method for the synthesis of the target scaffold, which can be adapted based on the specific substituents desired.

Step 1: Synthesis of the Halogenated Pyrimidine Intermediate

A common starting point is the construction of a substituted 5-halopyrimidine. For instance, a 2,4-dichloro-5-iodopyrimidine can be synthesized from 5-iodouracil.

-

Materials: 5-Iodouracil, Phosphorus Oxychloride (POCl3), N,N-Dimethylaniline.

-

Procedure:

-

To a stirred suspension of 5-iodouracil in an excess of POCl3, slowly add N,N-dimethylaniline at 0 °C.

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-iodopyrimidine.

-

Purify the crude product by column chromatography.

-

Step 2: Nucleophilic Aromatic Substitution with Piperazine

-

Materials: Substituted 5-halopyrimidine, desired piperazine derivative, a suitable base (e.g., K2CO3 or DIPEA), and a polar aprotic solvent (e.g., DMF or DMSO).

-

Procedure:

-

Dissolve the substituted 5-halopyrimidine and the piperazine derivative (typically 1.1-1.5 equivalents) in the chosen solvent.

-

Add the base to the reaction mixture.

-

Heat the mixture to 80-120 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Collect the resulting precipitate by filtration or extract the aqueous layer with an organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 5-(piperazin-1-yl)pyrimidine derivative.

-

Caption: General workflow for the synthesis of 5-(piperazin-1-yl)pyrimidine derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-(piperazin-1-yl)pyrimidine derivatives can be finely tuned by modifying various positions on both the pyrimidine and piperazine rings. This section will dissect the SAR of this scaffold against key therapeutic target classes.

Kinase Inhibitors: Targeting the ATP-Binding Site

The 5-(piperazin-1-yl)pyrimidine scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors.[4][5] The pyrimidine core often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, while the substituted piperazine moiety extends into the solvent-exposed region, allowing for modifications to enhance potency and selectivity.

3.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in EGFR are a key driver in several cancers, making it a prime target for therapeutic intervention.[4] The 4-anilinopyrimidine scaffold is a well-established pharmacophore for EGFR inhibitors, and the introduction of a 5-piperazinyl group can significantly modulate activity.

| Compound | R1 (Pyrimidine C2) | R2 (Pyrimidine C4) | R3 (Piperazine N4) | EGFR IC50 (nM) | Reference |

| 1a | H | 4-((3-chlorophenyl)amino) | -CH3 | 50 | [6] |

| 1b | H | 4-((3-chlorophenyl)amino) | -CH2CH2OH | 25 | [6] |

| 1c | H | 4-((3-ethynylphenyl)amino) | -CH3 | 15 | [4] |

| 1d | H | 4-((3-ethynylphenyl)amino) | -C(O)CH=CH2 (acrylamide) | 2 | [4] |

SAR Insights for EGFR Inhibition:

-

Pyrimidine C4-Substituent: The nature of the aniline substituent at the C4 position is critical for potent EGFR inhibition. Small, electron-withdrawing groups, such as chloro or ethynyl, at the meta-position of the aniline ring generally lead to high potency.[4][6]

-

Piperazine N4-Substituent: Modifications at the N4 position of the piperazine ring significantly impact activity. The introduction of a terminal acrylamide moiety, as seen in compound 1d , can lead to irreversible covalent inhibition by targeting a cysteine residue (Cys797) in the ATP-binding site of EGFR, resulting in a dramatic increase in potency.[4] The presence of a hydroxyl group (1b ) can also enhance activity compared to a simple methyl group (1a ), likely through additional hydrogen bonding interactions.[6]

Caption: Key SAR determinants for EGFR kinase inhibition.

3.1.2. Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The 5-(piperazin-1-yl)pyrimidine scaffold has been successfully employed in the development of CDK inhibitors.

| Compound | R1 (Pyrimidine C2) | R2 (Pyrimidine C4) | R3 (Piperazine N4) | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Reference |

| 2a | 2-(1-ethyl-1H-pyrazol-4-yl) | 2-aminopyridin-5-yl | -H | 15 | 30 | [7] |

| 2b | 2-(1-ethyl-1H-pyrazol-4-yl) | 2-aminopyridin-5-yl | -CH2CH2OH | 5 | 10 | [7] |

| 2c | 2-(1-ethyl-1H-pyrazol-4-yl) | 2-aminopyridin-5-yl | -CH2CH(OH)CH3 | 2 | 5 | [7] |

SAR Insights for CDK Inhibition:

-

Pyrimidine C2 and C4 Substituents: The presence of specific heterocyclic systems at the C2 and C4 positions is crucial for potent CDK4/6 inhibition. A pyrazole at C2 and an aminopyridine at C4 have been shown to be favorable.

-

Piperazine N4-Substituent: Small, polar substituents on the N4-position of the piperazine ring are well-tolerated and can enhance potency. The introduction of a hydroxyethyl group (2b ) or a hydroxypropyl group (2c ) leads to a significant improvement in activity compared to the unsubstituted piperazine (2a ), likely due to favorable interactions in the solvent-exposed region of the ATP-binding pocket.

G-Protein Coupled Receptor (GPCR) Modulators

The versatility of the 5-(piperazin-1-yl)pyrimidine scaffold extends to the modulation of GPCRs, a large family of transmembrane receptors involved in a vast array of physiological processes.

3.2.1. Dopamine D3 Receptor Antagonists

The dopamine D3 receptor is a key target for the treatment of various central nervous system (CNS) disorders, including schizophrenia and substance abuse.

| Compound | R1 (Pyrimidine C2) | R2 (Pyrimidine C4) | R3 (Piperazine N4) | D3 Ki (nM) | Reference |

| 3a | 4-chlorophenyl | H | 4-(2-methoxyphenyl) | 15 | |

| 3b | 4-fluorophenyl | H | 4-(2-methoxyphenyl) | 8 | |

| 3c | 4-chlorophenyl | H | 4-(pyrimidin-2-yl) | 5 |

SAR Insights for D3 Receptor Antagonism:

-

Pyrimidine C2-Substituent: An aryl group at the C2 position is generally favored. Halogen substitution on this aryl ring, such as chloro (3a ) or fluoro (3b ), is well-tolerated and can contribute to high affinity.

-

Piperazine N4-Substituent: The nature of the substituent on the distal nitrogen of the piperazine is a key determinant of potency and selectivity. Both aryl and heteroaryl groups are tolerated. Replacing the 2-methoxyphenyl group (3a , 3b ) with a pyrimidin-2-yl group (3c ) leads to a notable increase in affinity.

Structural Insights: Visualizing the Molecular Interactions

Molecular modeling and X-ray crystallography provide invaluable insights into the binding modes of 5-(piperazin-1-yl)pyrimidine derivatives, enabling a deeper understanding of the observed SAR.[8][9]

Molecular Docking of a 5-(Piperazin-1-yl)pyrimidine EGFR Inhibitor:

A representative docking pose of a potent inhibitor within the ATP-binding site of EGFR reveals key interactions:

-

The pyrimidine core is positioned in the hinge region, with one of the pyrimidine nitrogens forming a hydrogen bond with the backbone amide of Met793.

-

The C4-aniline substituent extends into a hydrophobic pocket, with the ethynyl group making favorable van der Waals contacts.

-

The piperazine linker adopts a chair conformation, positioning the N4-substituent towards the solvent-exposed region.

Caption: Key interactions of a 5-(piperazin-1-yl)pyrimidine inhibitor in the EGFR active site.

Future Perspectives and Conclusion

The 5-(piperazin-1-yl)pyrimidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. The insights gleaned from extensive SAR studies have enabled the development of potent and selective modulators for a diverse range of biological targets. Future efforts in this area will likely focus on:

-

Fine-tuning selectivity: As our understanding of the structural nuances of target proteins improves, the rational design of even more selective inhibitors will become possible.

-

Exploring new therapeutic areas: The versatility of this scaffold suggests that it may hold promise for targets beyond those already explored.

-

Optimizing pharmacokinetic properties: A continued focus on ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for translating potent compounds into effective drugs.

References

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (URL: [Link])

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (URL: [Link])

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (URL: [Link])

-

Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. (URL: [Link])

-

Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (URL: [Link])

-

5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (URL: [Link])

-

Synthesis and SAR of highly potent and selective dopamine D(3)-receptor antagonists: 1H-pyrimidin-2-one derivatives. (URL: [Link])

-

Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. (URL: [Link])

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (URL: [Link])

-

Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. (URL: [Link])

-

In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (URL: [Link])

-

Quantitative Structure Activity Relationship Based Molecular Modeling of EGFR. (URL: [Link])

-

Protein X-ray Crystallography and Drug Discovery. (URL: [Link])

-

Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. (URL: [Link])

-

Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. (URL: [Link])

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])

-

Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. (URL: [Link])

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (URL: [Link])

-

Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (URL: [Link])

-

Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (URL: [Link])

-

Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (URL: [Link])

-

Synthesis and Molecular Docking Studies of a Series of Amino-Pyrimidines as Possible Anti-Cancer Agents. (URL: [Link])

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

The 5-(Piperazin-1-yl)pyrimidine Scaffold: A Privileged Core for Kinase Inhibitor Design

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrimidine ring is a cornerstone in the development of kinase inhibitors, serving as a versatile scaffold that mimics the adenine base of ATP to effectively compete for the enzyme's active site.[1][2] Among its numerous derivatives, the 5-(piperazin-1-yl)pyrimidine core has emerged as a particularly privileged structure. The inherent chemical properties of the pyrimidine and the strategic placement of the piperazine moiety at the 5-position provide an ideal framework for developing potent and selective kinase inhibitors. The piperazine group, a common motif in medicinal chemistry, often enhances pharmacological properties.[3][4] This guide offers a comprehensive technical overview of the 5-(piperazin-1-yl)pyrimidine scaffold, detailing its synthesis, mechanism of kinase inhibition, structure-activity relationships, and its application in the development of targeted therapeutics for a range of diseases, with a focus on oncology.

Introduction: The Central Role of Kinases and the Pyrimidine Scaffold

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5][6] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[7][8]

The pyrimidine nucleus is a fundamental heterocyclic structure found in nucleic acids and has proven to be an exceptional scaffold for designing kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of ATP, is a crucial feature.[2][8] This interaction serves as an anchor, allowing for the exploration of various substituents on the pyrimidine ring to achieve desired potency and selectivity.[9]

The 5-(Piperazin-1-yl)pyrimidine Core: Synthesis and Physicochemical Properties

The synthesis of the 5-(piperazin-1-yl)pyrimidine scaffold is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. A common starting material is a pyrimidine ring activated for substitution at the 5-position, often with a leaving group such as a halogen (e.g., 5-bromopyrimidine or 5-chloropyrimidine). This is then reacted with a piperazine derivative under basic conditions.

A generalized synthetic approach involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds to form the pyrimidine ring, followed by functionalization.[7] Palladium-catalyzed cross-coupling reactions are also frequently employed to introduce diverse functional groups, enhancing the structural diversity and biological activity of these compounds.[5]

The piperazine moiety at the 5-position offers several advantages. It provides a key vector for introducing a wide range of substituents to probe different regions of the kinase active site. Furthermore, the basic nitrogen of the piperazine can be protonated at physiological pH, which can enhance solubility and allow for favorable ionic interactions with the target protein.

Mechanism of Kinase Inhibition

Derivatives of the 5-(piperazin-1-yl)pyrimidine scaffold typically act as ATP-competitive inhibitors.[5] The pyrimidine core itself forms one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This fundamental interaction anchors the inhibitor in the ATP-binding pocket.

The piperazine ring and its substituents then extend into other regions of the active site, such as the solvent-exposed region or the hydrophobic pocket. By carefully designing these substituents, it is possible to achieve high affinity and selectivity for a specific kinase. For instance, targeting the DFG-out (aspartate-phenylalanine-glycine-out) conformation, an inactive state of the kinase, can lead to highly selective inhibitors.[10][11]

Figure 1: Interaction of the 5-(Piperazin-1-yl)pyrimidine scaffold with the kinase active site.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted on the 5-(piperazin-1-yl)pyrimidine scaffold to optimize its inhibitory activity against various kinases. These studies highlight the importance of the substituents on both the pyrimidine and piperazine rings.[5][12]

-

Substitutions on the Pyrimidine Ring: Modifications at the 2- and 4-positions of the pyrimidine ring can significantly impact potency and selectivity.[9] For example, the introduction of small, hydrophobic groups can enhance binding affinity.

-

Substitutions on the Piperazine Ring: The piperazine moiety provides a versatile point for modification.[4] Attaching different functional groups to the distal nitrogen of the piperazine allows for the exploration of various interactions within the kinase active site. For instance, the addition of aryl or alkyl groups can lead to interactions with hydrophobic pockets, while the incorporation of polar groups can improve solubility and target solvent-exposed regions.[12]

The following table summarizes the SAR for key kinase targets:

| Kinase Target | Key SAR Insights | Reference |

| Aurora Kinases | The pyrimidine core is crucial for hinge binding. Modifications on the piperazine ring, such as the addition of a 1-benzylpiperazinyl motif, have led to potent inhibitors.[13] | [10][11][13][14] |

| JAK Kinases | The hybridization of pharmacophores from known JAK inhibitors onto the 4-piperazinyl-2-aminopyrimidine scaffold has yielded potent dual inhibitors of JAK2 and FLT3.[15] | [15][16][17][18] |

| CDK4/6 | Analogs of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine have shown high potency and selectivity for CDK4/6.[19] | [19][20] |

Case Studies: Targeting Key Kinases

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[10][11] Several potent Aurora kinase inhibitors based on the pyrimidine scaffold have been developed.[13][14] For example, a series of imidazo[4,5-b]pyridine-based inhibitors incorporating a piperazine moiety have demonstrated excellent potency against Aurora A, B, and C.[13]

JAK Kinase Inhibition

The Janus kinases (JAKs) are a family of tyrosine kinases that are critical for cytokine signaling through the JAK/STAT pathway.[16] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[17] Pyrimidine-based compounds have been successfully developed as potent and selective JAK1 inhibitors.[16] Furthermore, a series of 4-piperazinyl-2-aminopyrimidine derivatives have been identified as dual inhibitors of JAK2 and FLT3, demonstrating the versatility of this scaffold.[15]

Figure 2: Inhibition of the JAK/STAT signaling pathway by a 5-(Piperazin-1-yl)pyrimidine-based inhibitor.

Experimental Protocols

General Synthetic Protocol for 5-(Piperazin-1-yl)pyrimidine Derivatives

The following is a representative, self-validating protocol for the synthesis of a 5-(piperazin-1-yl)pyrimidine derivative, which can be adapted based on the specific starting materials and desired final product.

Figure 3: General workflow for the synthesis of 5-(Piperazin-1-yl)pyrimidine derivatives.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the 5-halopyrimidine (1 equivalent) in a suitable high-boiling solvent such as 1-pentanol, add the desired piperazine derivative (2 equivalents).[10][11]

-

Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 140°C) for a period of 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10][11]

-